9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the roots of Heracleum stenopterum using ethanol extraction methods
Industrial Production Methods
Industrial production of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] involves large-scale extraction from plant sources. The process includes harvesting the roots of Heracleum stenopterum, followed by ethanol extraction and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of coumarins and their derivatives.
Biology: Investigated for its potential biological activities, such as cytotoxic effects against cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of natural product libraries for drug discovery.
Mechanism of Action
The mechanism of action of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Inhibition of enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Modulation of signaling pathways: Including the NF-κB and MAPK pathways, which play roles in cell proliferation and apoptosis.
Comparison with Similar Compounds
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can be compared with other similar coumarin compounds, such as:
- Tert-O-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranosyl-byakangelicin
- 2’-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranosyl-peucedanol
These compounds share similar structural features but differ in their specific biological activities and applications. Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is unique due to its specific glycosylation pattern and its presence in Heracleum stenopterum.
Properties
IUPAC Name |
9-[3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O15/c1-26(2,15(29)9-37-22-20-13(5-6-36-20)7-12-3-4-16(30)41-21(12)22)42-24-19(33)18(32)17(31)14(40-24)8-38-25-23(34)27(35,10-28)11-39-25/h3-7,14-15,17-19,23-25,28-29,31-35H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQARHVGJIEPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.